molecular formula C23H29N3O4S B2417949 N1-(2,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898348-10-2

N1-(2,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2417949
CAS No.: 898348-10-2
M. Wt: 443.56
InChI Key: PURRXTKPBWFYKF-UHFFFAOYSA-N
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Description

N1-(2,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that features a piperidine ring, a phenylsulfonyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the phenylsulfonyl group. The final step involves the formation of the oxalamide linkage. Key reagents and conditions include:

    Piperidine derivative synthesis: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

    Phenylsulfonyl group introduction: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Oxalamide formation: The final step typically involves the reaction of the intermediate with oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N1-(2,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
  • 2-amino-4-(1-piperidine) pyridine derivatives

Uniqueness

N1-(2,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalamide linkage and phenylsulfonyl group are particularly noteworthy, as they contribute to its stability and reactivity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2,4-dimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-17-11-12-21(18(2)16-17)25-23(28)22(27)24-14-13-19-8-6-7-15-26(19)31(29,30)20-9-4-3-5-10-20/h3-5,9-12,16,19H,6-8,13-15H2,1-2H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURRXTKPBWFYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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